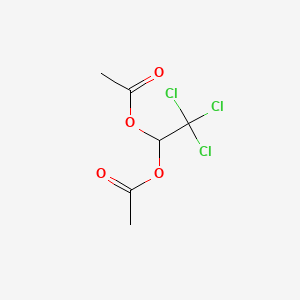
3-Iodo-6-isothiocyanatopyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-6-isothiocyanatopyridazine is a heterocyclic compound that features both iodine and isothiocyanate functional groups attached to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-isothiocyanatopyridazine typically involves the iodination of 6-isothiocyanatopyridazine. One common method includes the reaction of 6-isothiocyanatopyridazine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-6-isothiocyanatopyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The isothiocyanate group can be oxidized to form sulfonyl derivatives or reduced to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazines.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include amine derivatives.
Aplicaciones Científicas De Investigación
3-Iodo-6-isothiocyanatopyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Iodo-6-isothiocyanatopyridazine involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This covalent modification can disrupt cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
3-Iodo-6-chloropyridazine: Similar in structure but with a chlorine atom instead of an isothiocyanate group.
3-Iodo-6-aminopyridazine: Features an amino group instead of an isothiocyanate group.
3-Iodo-6-methylpyridazine: Contains a methyl group instead of an isothiocyanate group.
Uniqueness: 3-Iodo-6-isothiocyanatopyridazine is unique due to the presence of both iodine and isothiocyanate groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C5H2IN3S |
|---|---|
Peso molecular |
263.06 g/mol |
Nombre IUPAC |
3-iodo-6-isothiocyanatopyridazine |
InChI |
InChI=1S/C5H2IN3S/c6-4-1-2-5(7-3-10)9-8-4/h1-2H |
Clave InChI |
FVDLTRGCTSHZOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1N=C=S)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


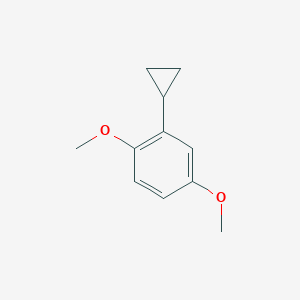

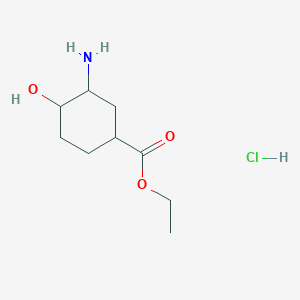
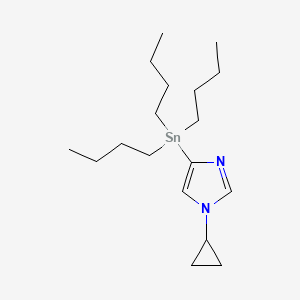

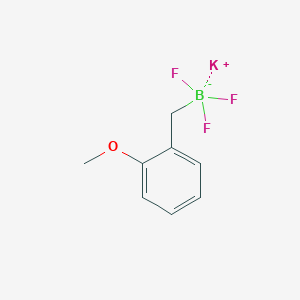
![2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B15336762.png)
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B15336773.png)
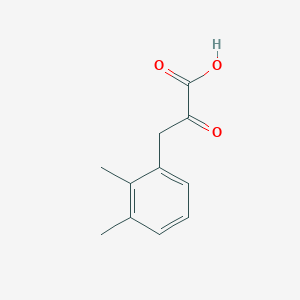
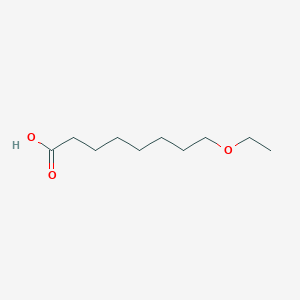
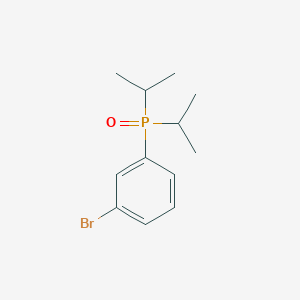
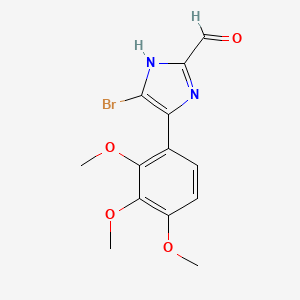
![1-Boc-3-[4-[(tert-butyldimethylsilyl)oxy]-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B15336802.png)
